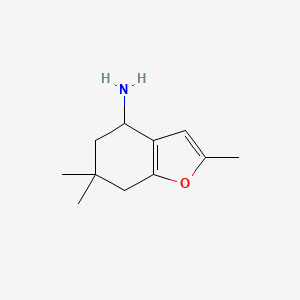

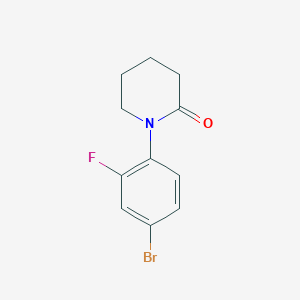

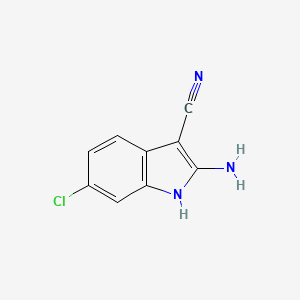

![molecular formula C10H16N2O3 B3199169 N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine CAS No. 1016789-76-6](/img/structure/B3199169.png)

N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine

Vue d'ensemble

Description

“N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine” is a chemical compound with the CAS Number: 1016789-76-6. It has a molecular weight of 212.25 and its IUPAC name is 1-(tetrahydro-2-furanylcarbonyl)-4-piperidinone oxime .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O3/c13-10(9-2-1-7-15-9)12-5-3-8(11-14)4-6-12/h8-9H,1-7H2 .Physical and Chemical Properties Analysis

This compound is a powder with a purity of 95%. It should be stored at room temperature .Applications De Recherche Scientifique

Quantification of Reactive Oxygen Species : A study by Dikalov et al. (1997) demonstrates that hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine hydrochloride (TEMPONE-H) can be used to quantify peroxynitrite and superoxide radicals. TEMPONE-H is oxidized into a stable nitroxide TEMPONE, and its reactivity towards reactive oxygen species was compared with other spin traps. This research highlights the potential of such hydroxylamines in detecting and measuring reactive oxygen species in chemical and biological systems (Dikalov, Skatchkov, & Bassenge, 1997).

Stability and Transformation in Biological Systems : Babic et al. (2020) studied the aerobic transformation of tetraethyl-substituted piperidine nitroxides, such as TEEPONE, in the presence of hepatic microsomal fractions and NADPH. The rapid transformation observed was not due to reduction to hydroxylamine but rather a consequence of carbon backbone modification. This study provides insights into the metabolic stability of these compounds in vivo (Babic, Orio, & Peyrot, 2020).

Asymmetric Synthesis of Nitrogen-Containing Compounds : Moody (2004) explored the use of oxime ethers derived from hydroxylamines for the asymmetric synthesis of various nitrogen-containing compounds. This includes a range of biologically and pharmacologically significant structures, demonstrating the versatility of hydroxylamines in organic synthesis (Moody, 2004).

Investigation of Conformational Equilibria : Díaz et al. (2000) conducted a study on the structures and conformational equilibria of isomeric N-hydroxy diaryl piperidinone oximes. Their research, using NMR spectroscopy, provided valuable information on the cis/trans ratio and conformational dynamics of these compounds, which is crucial for understanding their chemical behavior and potential applications (Díaz et al., 2000).

Photostabilization Mechanisms in Hindered Amine Light Stabilizers : Bortolus et al. (1992) investigated the interactions of various piperidines, hydroxylamines, and piperidine-N-oxyl free radicals with anthracene. This study provided insights into the photostabilization mechanisms of polyolefins by hindered amine light stabilizers, showing the effectiveness of certain hydroxylamines and their derivatives in this process (Bortolus et al., 1992).

Propriétés

IUPAC Name |

(4-hydroxyiminopiperidin-1-yl)-(oxolan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c13-10(9-2-1-7-15-9)12-5-3-8(11-14)4-6-12/h9,14H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHXBCAUOKMJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC(=NO)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Bromophenyl)methyl]piperidin-4-one](/img/structure/B3199097.png)

![2-[Methyl(sulfamoyl)amino]acetic acid](/img/structure/B3199144.png)

![3-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B3199157.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3199164.png)

![1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B3199178.png)